ETHYL 2-(3-BENZAMIDOBENZAMIDO)BENZOATE
Description
ETHYL 2-(3-BENZAMIDOBENZAMIDO)BENZOATE is a benzoate ester derivative featuring dual benzamido substituents. The compound’s structure includes an ethyl ester group at the benzoate core, with a 2-position substitution comprising a 3-benzamidobenzamido moiety.
Properties
IUPAC Name |
ethyl 2-[(3-benzamidobenzoyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-2-29-23(28)19-13-6-7-14-20(19)25-22(27)17-11-8-12-18(15-17)24-21(26)16-9-4-3-5-10-16/h3-15H,2H2,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLUBJIWLCLXIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(3-benzamidobenzamido)benzoate typically involves the esterification of benzoic acid derivatives. One common method includes the reaction of benzoic acid with ethanol in the presence of an acid catalyst . Another method involves the use of sodium benzoate and chloroethanes under specific temperature and pressure conditions .
Industrial Production Methods: Industrial production often employs modified clay as a solid acid catalyst to improve the conversion rate and minimize environmental impact . This method avoids the use of strong inorganic acids like sulfuric acid, which can cause side reactions and environmental pollution.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-(3-benzamidobenzamido)benzoate can undergo various chemical reactions, including:
Hydrolysis: Conversion to carboxylic acids under acidic or basic conditions.
Reduction: Reduction to alcohols or aldehydes depending on the reducing agent used.
Substitution: Aminolysis to form amides.
Common Reagents and Conditions:
Hydrolysis: Acid or base catalysts.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Amines for aminolysis.
Major Products:
Hydrolysis: Benzoic acid and ethanol.
Reduction: Benzyl alcohol or benzaldehyde.
Substitution: Benzamides.
Scientific Research Applications
Chemistry: Ethyl 2-(3-benzamidobenzamido)benzoate is used in organic synthesis as an intermediate for more complex molecules .
Biology and Medicine: Its structure allows it to interact with sodium ion channels, reducing nerve excitability and providing anesthetic effects .
Industry: In the industrial sector, it is used in the production of perfumes and flavoring agents due to its pleasant odor .
Mechanism of Action
Comparison with Similar Compounds
ETHYL O-BENZAMIDOBENZOATE
- Structure : A single benzamido group at the ortho position of the ethyl benzoate.
- Key Differences: The absence of the 3-benzamido extension reduces hydrogen-bonding capacity compared to ETHYL 2-(3-BENZAMIDOBENZAMIDO)BENZOATE. This likely results in lower melting points and enhanced solubility in non-polar solvents .
- Applications : Used as a precursor in polymer chemistry and photopolymerization initiators due to its moderate reactivity .
I-6501 (Ethyl 4-(5-(3-Methylisoxazol-5-ylamino)pentylthio)benzoate)
- Structure: Features a thioether-linked pentyl chain terminated by a 3-methylisoxazolylamino group.
- Key Differences : The thioether and isoxazole substituents enhance lipophilicity and metabolic stability compared to benzamido derivatives. This structural variation is associated with improved bioavailability in drug delivery systems .
2-(N-(2-BENZAMIDOBUTYL)BENZAMIDO)BUTYL BENZOATE
- Structure : Contains a butyl chain with dual benzamido groups, increasing molecular flexibility.
- Key Differences : The elongated alkyl chain and additional benzamido groups may improve membrane permeability but reduce crystallinity. Such modifications are often leveraged in prodrug design .
Physicochemical Properties
<sup>*</sup>LogP values estimated using fragment-based methods.
<sup>†</sup>Calculated based on structural analogs.
Reactivity and Functional Performance
- Photopolymerization: Ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity in resin systems than methacrylate derivatives, attributed to its electron-donating dimethylamino group . By contrast, benzamido-substituted esters may exhibit slower reaction kinetics due to steric hindrance.
- Toxicity Profile : Alkyl benzoates like ethyl benzoate show low acute toxicity (LD50 > 2000 mg/kg in rodents), but the introduction of benzamido groups could alter metabolic pathways, necessitating further study .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
